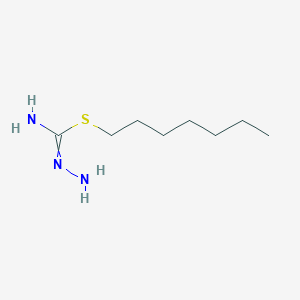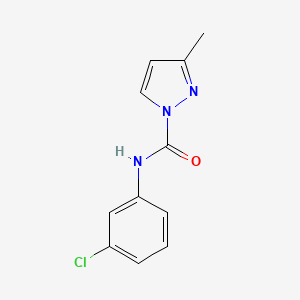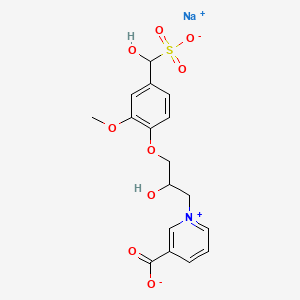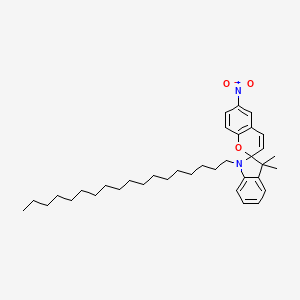![molecular formula C17H29BrN2O2 B14465812 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline CAS No. 66910-68-7](/img/structure/B14465812.png)
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is a complex organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of bromine, methoxy groups, and a diethylaminobutyl side chain attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline typically involves multiple steps, starting with the bromination of a suitable aniline precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the attachment of the diethylaminobutyl side chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and lithium aluminum hydride for reduction. Reaction conditions typically involve the use of solvents like acetic acid, methanol, or dichloromethane, and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted anilines from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted anilines, such as 2-Bromo-4-methylaniline and 2,5-Dimethoxy-4-bromoamphetamine. These compounds share structural similarities but differ in their specific substituents and side chains .
Uniqueness
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is unique due to its specific combination of bromine, methoxy groups, and a diethylaminobutyl side chain
Properties
CAS No. |
66910-68-7 |
|---|---|
Molecular Formula |
C17H29BrN2O2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-N-(2-bromo-4,5-dimethoxyphenyl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C17H29BrN2O2/c1-6-20(7-2)10-8-9-13(3)19-15-12-17(22-5)16(21-4)11-14(15)18/h11-13,19H,6-10H2,1-5H3 |
InChI Key |
DNVIOYJGGDGNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=C(C=C1Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)





![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)


![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
